molecular formula C12H8BrNO3 B6126013 2-(4-bromophenyl)-5-[(Z)-2-nitroethenyl]furan

2-(4-bromophenyl)-5-[(Z)-2-nitroethenyl]furan

Cat. No.: B6126013
M. Wt: 294.10 g/mol
InChI Key: XNSSMTISCNZTBR-FPLPWBNLSA-N
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Description

2-(4-Bromophenyl)-5-[(Z)-2-nitroethenyl]furan is an organic compound that features a furan ring substituted with a 4-bromophenyl group and a (Z)-2-nitroethenyl group

Properties

IUPAC Name

2-(4-bromophenyl)-5-[(Z)-2-nitroethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSSMTISCNZTBR-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-[(Z)-2-nitroethenyl]furan typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitroethanol.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2-nitroethanol in the presence of a base such as sodium hydroxide to form the intermediate 4-bromo-β-nitrostyrene.

    Cyclization: The intermediate is then subjected to cyclization using a furan ring precursor under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-[(Z)-2-nitroethenyl]furan can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-5-[(Z)-2-nitroethenyl]furan has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-[(Z)-2-nitroethenyl]furan is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)dibenzo[b,d]furan
  • 2-(4-Bromophenyl)ethenylbenzene

Uniqueness

2-(4-Bromophenyl)-5-[(Z)-2-nitroethenyl]furan is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.

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